molecular formula C16H13N3OS B1264208 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

Cat. No. B1264208
M. Wt: 295.4 g/mol
InChI Key: OBTZYCWWWBJYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthesis and Derivative Formation

2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is involved in the synthesis of various novel compounds. For instance, the condensation with aromatic aldehydes leads to the formation of styryl derivatives. These derivatives are further modified through various chemical reactions, such as refluxing with phosphorus oxychloride, reaction with thiourea, and cycloalkylation, to produce a range of heterocyclic compounds like thieno[2,3-c]pyridazines, thienopyridazines, and phthalazines. These synthetic pathways highlight the versatility of 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone as a precursor in organic synthesis (Gaby et al., 2003).

Antiproliferative Agent Research

This compound has been explored as a potential antiproliferative agent. In studies where novel heterocyclic-fused pyridazinones, including thieno[2,3-d] derivatives, were synthesized and screened for antiproliferative activity, it was found that these compounds did not significantly reduce the growth of human cell lines in cancers of the CNS, lung, and breast (Piaz et al., 2009).

Cytotoxic Activities

Further research into pyrrole[2,3-d]pyridazinone derivatives, a class to which 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone belongs, has shown that these compounds display varying degrees of cytotoxicity against human tumor cell lines. The antitumor activities of these compounds were found to be related to the planarity of their ring systems (Murineddu et al., 2002).

Solubility and Thermodynamics

The solubility and thermodynamics of pyridazinone derivatives, including those similar to 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone, have been a subject of study. Research has focused on understanding their solubility in various solvents and the thermodynamic properties of dissolution, which is crucial for their potential application in pharmaceutical formulations (Imran et al., 2017).

Inhibitor Research

This chemical has been part of studies aiming to develop selective COX-2 inhibitors. Pyrrolo[3,4-d]pyridazinone derivatives, which include similar structures, have been synthesized and evaluated for their ability to selectively inhibit COX-2, an important target in anti-inflammatory drug development (Szczukowski et al., 2020).

properties

Product Name

2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

4,7-dimethyl-10-phenyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C16H13N3OS/c1-10-8-13-15(21-10)12-9-17-19(11-6-4-3-5-7-11)16(20)14(12)18(13)2/h3-9H,1-2H3

InChI Key

OBTZYCWWWBJYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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